2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane
Overview
Description
2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane is a biotinylated compound that is widely used in biochemical and molecular biology research. Biotin, a vitamin, is known for its strong affinity to avidin and streptavidin proteins, making biotinylated compounds valuable tools for various applications, including protein labeling, purification, and detection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane typically involves the reaction of biotin with a suitable linker molecule that contains carboxylethoxy groups. One common method involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react efficiently with primary amino groups to form stable amide bonds . The reaction conditions usually involve pH 7-9 buffers to facilitate the formation of these amide bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane can undergo various chemical reactions, including:
Amide Bond Formation: Reaction with primary amines to form stable amide bonds.
Biotinylation: Reaction with avidin or streptavidin proteins to form strong non-covalent complexes.
Common Reagents and Conditions
NHS Esters: Used for amide bond formation with primary amines.
Copper-Catalyzed Click Reactions: Used for biotinylation with azide groups.
Major Products
The major products formed from these reactions include biotinylated proteins and peptides, which can be used for various biochemical assays and purification processes.
Scientific Research Applications
2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane has numerous applications in scientific research:
Protein Labeling: Used to label proteins for detection and purification.
Cell Surface Labeling: Used to label cell surface proteins for studying receptor expression and distribution.
Drug Delivery: Used in the modification of mesenchymal stem cells for long-term drug delivery.
Molecular Biology: Used in various assays, including ELISA, Western blotting, and immunoprecipitation.
Mechanism of Action
The primary mechanism of action of 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane involves its strong affinity to avidin and streptavidin proteins. The biotin moiety binds to these proteins with high specificity and affinity, forming stable complexes. This interaction is utilized in various biochemical assays and purification techniques to isolate and detect biotinylated molecules .
Comparison with Similar Compounds
Similar Compounds
5-(Biotinamido)pentylamine: Another biotinylated compound used for protein labeling and purification.
Biotinylated Peptides: Used for similar applications in molecular biology and biochemistry.
Uniqueness
2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane is unique due to its specific linker structure, which provides enhanced solubility and stability compared to other biotinylated compounds. This makes it particularly useful for applications requiring long-term stability and high-affinity binding.
Properties
IUPAC Name |
3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(2-carboxyethoxy)propoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O8S/c23-15(4-2-1-3-14-18-13(11-31-14)21-19(28)22-18)20-12(9-29-7-5-16(24)25)10-30-8-6-17(26)27/h12-14,18H,1-11H2,(H,20,23)(H,24,25)(H,26,27)(H2,21,22,28)/t13-,14-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIDXCVOVMVZJD-DEYYWGMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC(COCCC(=O)O)COCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC(COCCC(=O)O)COCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2086689-02-1 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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